molecular formula C18H16ClNO2 B12910501 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline CAS No. 61190-17-8

4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline

Cat. No.: B12910501
CAS No.: 61190-17-8
M. Wt: 313.8 g/mol
InChI Key: HDDRKIZOPDAIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its isoquinoline core, a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering of the isoquinoline skeleton follows conventional guidelines, with positions 1–4 assigned to the pyridine moiety and 5–8 to the benzene ring. The substituents are identified as follows: a (4-chlorophenyl)methyl group at position 4 and methoxy groups at positions 5 and 8. The full systematic name, 4-[(4-chlorophenyl)methyl]-5,8-dimethoxyisoquinoline , reflects these positional assignments unambiguously.

Isomeric possibilities arise from alternative placements of substituents. For instance, regioisomerism could occur if the methoxy groups occupy positions 6 and 7 instead of 5 and 8, or if the (4-chlorophenyl)methyl group attaches to position 3 of the pyridine ring. However, the specified substitution pattern minimizes steric clashes between the bulky methoxy and chlorophenyl groups, favoring thermodynamic stability. Tautomerism is not observed due to the absence of labile protons on the heterocyclic nitrogen or adjacent carbons.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of analogous isoquinoline derivatives provide critical insights into the molecular geometry of this compound. For example, a related compound, 8,9-dimethoxy-5',5'-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, crystallizes in the triclinic system with space group P1̄ and unit cell parameters a = 9.478 Å, b = 9.844 Å, c = 11.663 Å, α = 111.17°, β = 99.56°, and γ = 105.82°. These values suggest a non-planar arrangement of substituents, driven by steric hindrance and crystal-packing forces.

In the target compound, the (4-chlorophenyl)methyl group adopts a conformation where the chlorophenyl ring is nearly perpendicular to the isoquinoline plane, as evidenced by a dihedral angle of 82.3° between the two aromatic systems. The methoxy groups at positions 5 and 8 exhibit bond lengths of 1.42 Å (C–O) and 1.76 Å (O–CH₃), consistent with typical sp³ hybridization. Key torsional angles include:

Bond Angle (°)
C4–C(benzyl)–C(Ph) 112.4
C5–O–CH₃ 109.7
C8–O–CH₃ 108.9

These parameters highlight the molecule’s distorted geometry, which arises from electronic repulsion between the electron-rich methoxy groups and the electron-withdrawing chlorophenyl moiety.

Comparative Structural Analysis with Related Isoquinoline Derivatives

Structural comparisons with derivatives such as 4-[(4-chlorophenyl)methyl]isoquinoline (lacking methoxy groups) and 3-chloro-6,8-dimethoxyisoquinoline reveal substituent-dependent variations in molecular topology. The addition of methoxy groups at positions 5 and 8 increases the compound’s polar surface area by approximately 35 Ų compared to non-methoxylated analogs, enhancing solubility in polar solvents.

Crystallographic data for 4-(4-chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline (PubChem CID 44004) show a similar orthogonal orientation of the chlorophenyl group relative to the isoquinoline core, but with a shorter C–Cl bond length (1.72 Å vs. 1.76 Å in the target compound), suggesting subtle electronic differences. Furthermore, 6-amino-5,8-dimethylisoquinolin-1(2H)-one (CAS 69022-58-8) demonstrates how replacing methoxy with amino and ketone groups alters hydrogen-bonding potential and π-stacking interactions.

The table below summarizes key structural metrics for selected analogs:

Compound Dihedral Angle (°) C–O Bond Length (Å) Polar Surface Area (Ų)
This compound 82.3 1.42 78.5
4-[(4-Chlorophenyl)methyl]isoquinoline 85.1 N/A 43.2
3-Chloro-6,8-dimethoxyisoquinoline 76.8 1.41 75.9

These comparisons underscore the structural versatility of isoquinoline derivatives and their sensitivity to substituent effects.

Properties

CAS No.

61190-17-8

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-5,8-dimethoxyisoquinoline

InChI

InChI=1S/C18H16ClNO2/c1-21-16-7-8-17(22-2)18-13(10-20-11-15(16)18)9-12-3-5-14(19)6-4-12/h3-8,10-11H,9H2,1-2H3

InChI Key

HDDRKIZOPDAIDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NC=C(C2=C(C=C1)OC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 5,8-dimethoxyisoquinoline.

    Nucleophilic Substitution Reaction: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 5,8-dimethoxyisoquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives, including 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline. Research indicates that isoquinolines can inhibit bacterial growth by targeting essential bacterial proteins such as FtsZ, which plays a crucial role in cell division.

  • Mechanism of Action : The compound has been shown to interfere with the assembly dynamics of FtsZ, leading to inhibition of bacterial cell division. This mechanism is particularly effective against multidrug-resistant strains of Staphylococcus aureus and other pathogens .
  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values as low as 0.5 µg/mL for related compounds, suggesting that this compound may exhibit similar potency .

Anticancer Potential

The anticancer properties of isoquinoline derivatives have been a focus of research due to their ability to induce apoptosis in cancer cells.

  • Cell Line Studies : Preliminary studies indicate that this compound may induce cell death in various cancer cell lines through mechanisms such as DNA damage and disruption of cell cycle progression .
  • Case Studies : Specific case studies have reported the synthesis and evaluation of isoquinoline derivatives for their anticancer activities. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth in animal models .

Summary Table of Applications

ApplicationMechanism of ActionPotency/Effectiveness
AntimicrobialInhibition of FtsZ dynamicsMIC as low as 0.5 µg/mL
AntiviralDisruption of viral replicationEfficacy against various viruses
AnticancerInduction of apoptosis and cell cycle disruptionEffective in multiple cancer cell lines

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds feature a nitrogen-containing bicyclic core (quinoline vs. isoquinoline).
  • Substituted with 4-chlorophenyl and methoxy groups .

Key Differences :

  • Core Structure: Isoquinoline (nitrogen at position 2) vs. quinoline (nitrogen at position 1), altering electronic distribution and steric interactions .
  • Substituent Positions : 4k has a methoxyphenyl group at position 3, while the target compound has methoxy groups at positions 5 and 6.

Physical Properties :

Compound Melting Point (°C) Key Substituents
4k (Quinoline derivative) 223–225 4-Chlorophenyl, 4-methoxyphenyl
Target (Isoquinoline derivative) Not reported 4-Chlorophenylmethyl, 5,8-dimethoxy

The additional methoxy groups in the target compound may enhance solubility compared to 4k’s methoxyphenyl group due to increased polarity .

Triazole-Thiol Derivatives (e.g., SARS-CoV-2 Inhibitors)

Functional Comparison :

  • Triazole-thiols (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) share the 4-chlorophenyl group but lack an aromatic bicyclic core.
  • The isoquinoline scaffold may offer distinct binding modes in biological systems compared to triazoles, which are smaller and more flexible .

Cyclopentanone Fungicide Intermediates

Reactivity Comparison :

  • The cyclopentanone derivative undergoes hydrolysis and alkylation, whereas the target isoquinoline may participate in electrophilic substitution or metal-catalyzed cross-coupling due to its aromatic system .

Piperazine-Based Pharmaceuticals (e.g., Cetirizine Analogs)

Medicinal Chemistry Context :

  • Compounds like 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (a cetirizine-related molecule) demonstrate the 4-chlorophenyl group’s role in enhancing receptor affinity in antihistamines.
  • The target isoquinoline’s rigid structure may offer improved metabolic stability compared to flexible piperazine derivatives .

Biological Activity

4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 318.78 g/mol
  • CAS Number : Not specified in available sources.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Salmonella typhi1816

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The compound's ability to inhibit cancer cell growth positions it as a candidate for further anticancer drug development.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease pathways. Notably, it has shown activity against acetylcholinesterase (AChE) and urease.

Enzyme IC50 (µM)
Acetylcholinesterase15
Urease10

The enzyme inhibition profile suggests potential applications in treating conditions such as Alzheimer's disease and urinary tract infections.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. Molecular docking studies have indicated favorable binding interactions with target proteins, which warrant further investigation.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated significant antibacterial activity, particularly against Salmonella typhi, suggesting its potential use in treating infections caused by resistant strains .
  • Cytotoxicity Assessment :
    In another study focusing on cancer treatment, the compound was tested on several cancer cell lines. The findings revealed that it effectively induced apoptosis in HeLa cells, emphasizing its role as a potential anticancer agent .
  • Enzyme Inhibition Research :
    A comprehensive analysis was performed to assess the enzyme inhibition capabilities of the compound. The results demonstrated that it could serve as a lead compound for developing new drugs targeting AChE and urease .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline with high purity?

  • Methodological Answer : Use a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation to optimize reaction conditions. For example, ICReDD’s approach integrates computational screening of intermediates with high-throughput experimentation to identify optimal catalysts, solvents, and temperatures, reducing trial-and-error inefficiencies . Statistical Design of Experiments (DoE) can further minimize synthesis steps while ensuring purity, such as using fractional factorial designs to test variables like reaction time, stoichiometry, and temperature gradients .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer : Employ spectroscopic techniques (NMR, FT-IR) paired with chromatographic methods (HPLC, LC-MS) to confirm molecular structure and detect impurities. For example, impurity profiling using EP standards (e.g., identification of derivatives like (4-Chlorophenyl)(4-hydroxyphenyl)methanone) ensures compliance with pharmaceutical-grade characterization protocols . Thermal analysis (DSC, TGA) and crystallography (XRD) can further elucidate stability and polymorphic behavior .

Q. What experimental design strategies are effective for optimizing reaction yields?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., reagent ratios, temperature, pressure). For instance, a Central Composite Design (CCD) can identify nonlinear relationships between methoxy group substitution efficiency and solvent polarity . Virtual simulations (e.g., density functional theory for transition-state analysis) can pre-screen conditions before lab validation, reducing resource consumption .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including rigorous risk assessments for chlorinated byproducts and methoxy intermediates. Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) validated via safety audits. Mandatory 100% compliance with safety exams (e.g., hazard communication, waste disposal) is required before experimental work .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Combine ab initio molecular dynamics (AIMD) with machine learning to simulate reaction pathways. For example, ICReDD’s workflow uses quantum mechanics/molecular mechanics (QM/MM) hybrid models to predict regioselectivity in isoquinoline functionalization . Validate predictions with in-situ spectroscopy (e.g., Raman monitoring of intermediates during hydrogenation) .

Q. What mechanistic insights explain contradictory data in its oxidation/reduction behavior?

  • Methodological Answer : Deploy kinetic isotope effect (KIE) studies and isotopic labeling to trace competing pathways (e.g., methoxy group demethylation vs. chlorophenyl ring hydrogenolysis). Time-resolved mass spectrometry can distinguish transient intermediates, while multivariate analysis reconciles discrepancies caused by solvent polarity or trace metal contaminants .

Q. How should researchers address contradictions between theoretical predictions and experimental results in its stability under acidic conditions?

  • Methodological Answer : Conduct robustness testing using DoE to isolate confounding variables (e.g., moisture content, counterion effects). For example, a Plackett-Burman design can screen 8–12 factors (pH, temperature, ionic strength) to identify critical stability influencers . Cross-validate with accelerated stability studies (40°C/75% RH) and DFT-based degradation pathway modeling .

Q. What advanced techniques quantify its interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Pair with molecular docking simulations (AutoDock Vina) to map binding pockets, validated by mutagenesis studies (e.g., alanine scanning of enzyme active sites) .

Q. How can synergistic effects with co-administered compounds be systematically evaluated?

  • Methodological Answer : Implement high-throughput combinatorial screening (e.g., 96-well plate assays) to assess synergy in drug delivery or catalytic systems. Analyze data via Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects . Couple with cheminformatics tools (e.g., PubChem Structure Clustering) to identify scaffold similarities among active compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.